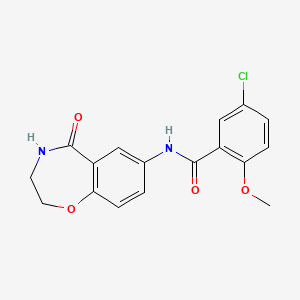

5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

This compound features a benzoxazepine ring fused with a substituted benzamide moiety. The benzoxazepine core (a seven-membered heterocycle containing oxygen and nitrogen) is linked to a 5-chloro-2-methoxybenzamide group via an amide bond.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4/c1-23-14-4-2-10(18)8-12(14)17(22)20-11-3-5-15-13(9-11)16(21)19-6-7-24-15/h2-5,8-9H,6-7H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZGWEBAIDQEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)OCCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoxazepin ring system through a cyclization reaction, followed by the introduction of the chloro and methoxy substituents on the benzamide core. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can result in the formation of alcohols or amines.

Scientific Research Applications

5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

BI85532: Ethyl-Substituted Benzoxazepine Analog

- Structure : Differs by a 4-ethyl group on the benzoxazepine ring (vs. the unsubstituted 5-oxo group in the target compound).

- Molecular Formula : C₁₉H₁₉ClN₂O₄.

- Molecular Weight : 374.82 g/mol .

5-Chloro-2-Methoxy-N-(4-Sulfamoylphenyl)Benzamide (Compound 4j)

- Structure : Replaces the benzoxazepine moiety with a 4-sulfamoylphenyl group.

- Molecular Formula : C₁₄H₁₂ClN₂O₄S.

- Molecular Weight : 356.78 g/mol.

- Biological Activity : Demonstrated potent anti-proliferative effects against pancreatic (MIA PaCa-2), ovarian (A2780), and colon (HCT-116) cancer cell lines. Mechanistic studies revealed G2/M cell cycle arrest and apoptosis induction .

Methylclonazepam: Benzodiazepine-Based Analog

- Structure : A benzodiazepine derivative with a 2-chlorophenyl group and nitro substituent.

- Molecular Formula : C₁₆H₁₂ClN₃O₃.

- Molecular Weight : 329.74 g/mol.

- Key Contrast : While both compounds contain a seven-membered heterocycle, methylclonazepam’s diazepine core (vs. benzoxazepine) and nitro group confer distinct pharmacodynamic properties, likely targeting GABA receptors rather than pathways influenced by benzoxazepines .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural-Activity Relationships (SAR) :

- The benzoxazepine core in the target compound and BI85532 may enhance CNS permeability compared to the sulfamoylphenyl derivative, which prioritizes peripheral anticancer activity .

- Substitutions at the benzoxazepine 4-position (e.g., ethyl in BI85532) could modulate metabolic stability and target engagement.

- Gaps in Knowledge: No direct pharmacological data exist for the target compound in the provided evidence. Comparative studies on benzoxazepine vs. benzodiazepine scaffolds (e.g., methylclonazepam) are needed to clarify mechanistic divergence .

Biological Activity

5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the available literature on its biological activity, including antiproliferative effects against cancer cell lines and antibacterial properties.

- Molecular Formula : C18H18ClN3O3

- Molecular Weight : 373.81 g/mol

- CAS Number : 1209585-86-3

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzoxazepin compounds exhibit significant antiproliferative activity against various cancer cell lines. The biological activity of this compound was evaluated in vitro against several cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The compound showed selective activity against the MCF-7 cell line with an IC50 value of 1.2 µM, indicating strong antiproliferative effects. The study also noted that some derivatives demonstrated low solubility in water, which may affect the observed biological activity due to precipitation during assays.

The mechanism underlying the antiproliferative activity is believed to involve the inhibition of key cellular pathways related to cancer proliferation. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways such as oxidative stress and modulation of cell cycle regulators.

Antibacterial Activity

In addition to its anticancer properties, this compound has also been investigated for its antibacterial effects. Preliminary results suggest that it exhibits selective antibacterial activity against certain Gram-positive bacteria.

Table 2: Antibacterial Activity

These findings indicate that the compound may be a potential candidate for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzoxazepin derivatives for their biological activities:

- Synthesis and Characterization : A study detailed the synthesis of various benzoxazepin derivatives and their characterization using spectroscopic methods. The synthesized compounds were screened for biological activities including cytotoxicity against cancer cell lines and antibacterial assays.

- Comparative Studies : In comparative studies with known antiproliferative agents such as doxorubicin and etoposide, the benzoxazepin derivatives showed promising results with lower IC50 values in specific cancer cell lines, suggesting a potential for development as chemotherapeutic agents.

- Antioxidant Properties : Some derivatives exhibited significant antioxidant activity which may contribute to their overall biological efficacy by protecting cells from oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide?

Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

- Amide coupling : Reacting a benzoxazepine amine precursor with a substituted benzoyl chloride under anhydrous conditions. Catalysts like triethylamine or pyridine are used to neutralize HCl byproducts .

- Oxazepine ring formation : Cyclization steps under reflux with controlled temperatures (70–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Techniques like recrystallization (using solvents such as ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity (>95%) .

Key Analytical Validation : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity at each stage .

Q. How is the compound characterized post-synthesis to validate its structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica plates, UV visualization) monitors impurities .

Advanced Research Questions

Q. How do reaction conditions influence the synthesis outcome?

Answer:

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide coupling, while non-polar solvents (toluene) favor cyclization .

- Temperature : Elevated temperatures (80–120°C) accelerate ring closure but risk side reactions (e.g., over-oxidation). Lower temps (40–60°C) improve selectivity in sensitive steps .

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) optimize yields in benzoxazepine formation .

Example : A 15% yield increase was observed using DMF over THF in acylation steps .

Q. What are the key challenges in mechanistic studies of its chemical reactions?

Answer:

- Kinetic Complexity : Competing pathways (e.g., nucleophilic substitution vs. elimination) require time-resolved NMR or stopped-flow techniques to track intermediates .

- Side Reactions : Hydrolysis of the benzoxazepine ring under acidic conditions necessitates pH control (buffered solutions at pH 6–8) .

- Isotope Labeling : Deuterated solvents (D₂O, CDCl₃) and ¹⁵N-labeled precursors help map reaction pathways via isotopic shifts in NMR .

Q. How can researchers address contradictions in reported biological activity data?

Answer:

- Structural Analog Comparison : Test derivatives with varied substituents (e.g., replacing methoxy with trifluoromethyl) to isolate pharmacophore contributions .

- In Vitro Assays : Use standardized enzyme inhibition assays (e.g., kinase profiling) and cell viability tests (MTT assay) under controlled O₂/CO₂ conditions .

- Data Normalization : Adjust for batch-to-batch purity variations (e.g., HPLC-calibrated activity curves) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation : Synthesize analogs with modified chloro/methoxy positions (e.g., 3-chloro vs. 5-chloro) to assess electronic effects .

- Pharmacokinetic Profiling : Measure logP (shake-flask method) and solubility (UV-Vis spectroscopy) to correlate hydrophobicity with bioavailability .

- Molecular Docking : Use software (AutoDock Vina) to model interactions with target proteins (e.g., kinases), validated by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.